6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromofuran-2-carboxylate
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Overview
Description
The compound contains several functional groups including an amide group (2-ethylbutanamido), a thiadiazole ring (1,3,4-thiadiazol-2-yl), a thioether group (thiomethyl), a pyran ring with a ketone group (4-oxo-4H-pyran-3-yl), and a furan ring with a carboxylate ester group (5-bromofuran-2-carboxylate). These groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the thiadiazole ring could be formed via a reaction of a thioamide with a nitrous acid derivative . The pyran ring might be formed via a cyclization reaction, and the bromofuran moiety could be introduced via a halogenation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the overall stability of the molecule and could also influence its reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could participate in hydrolysis or condensation reactions, the thiadiazole ring could undergo electrophilic substitution, and the bromofuran moiety could undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide and carboxylate ester groups could enhance its solubility in polar solvents, while the bromine atom could increase its molecular weight and density .Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Activity
- Compounds similar to the queried chemical have been synthesized for exploring their biological activity. For example, thiazolo[3,2-a]pyrimidine derivatives have been synthesized and evaluated for biocidal properties against bacteria and fungi, showing excellent properties in some cases (Youssef, Abbady, Ahmed, & Omar, 2011).
- Additionally, thiazolyl-pyrazole derivatives have shown promising binding affinities against the epidermal growth factor receptor kinase, with significant cytotoxicity against liver carcinoma cell lines (Sayed et al., 2019).
Antileishmanial and Anticancer Activities
- Research on indoloquinones containing a fused benzothiazole ring, a related class of compounds, has demonstrated inhibitory activity against Leishmania species without cytotoxicity to certain cell lines (Tapia et al., 2002).
- Another study on acylamides with substituted thiadiazoles has explored their auxin activities, revealing low levels of activity and some antiblastic effects on wheat germ (Yue et al., 2010).
Corrosion Inhibition and Industrial Applications
- Pyranpyrazole derivatives have been studied for their corrosion inhibition properties on mild steel, vital for industrial processes. These compounds have demonstrated significant efficiency and the potential for forming protective films on metal surfaces (Dohare et al., 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 5-bromofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O6S2/c1-3-10(4-2)16(25)21-18-22-23-19(31-18)30-9-11-7-12(24)14(8-27-11)29-17(26)13-5-6-15(20)28-13/h5-8,10H,3-4,9H2,1-2H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFAVSFDJNEYDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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